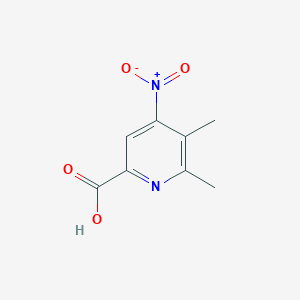

5,6-Dimethyl-4-nitropyridine-2-carboxylic acid

Description

Properties

CAS No. |

501357-46-6 |

|---|---|

Molecular Formula |

C8H8N2O4 |

Molecular Weight |

196.16 g/mol |

IUPAC Name |

5,6-dimethyl-4-nitropyridine-2-carboxylic acid |

InChI |

InChI=1S/C8H8N2O4/c1-4-5(2)9-6(8(11)12)3-7(4)10(13)14/h3H,1-2H3,(H,11,12) |

InChI Key |

TWBAMLWBCMMKCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C=C1[N+](=O)[O-])C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-4-nitropyridine-2-carboxylic acid typically involves nitration of 5,6-dimethylpyridine-2-carboxylic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position of the pyridine ring .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-4-nitropyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 5,6-dimethyl-4-aminopyridine-2-carboxylic acid.

Reduction: Formation of 5,6-dimethyl-4-nitropyridine-2-methanol.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5,6-Dimethyl-4-nitropyridine-2-carboxylic acid has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-4-nitropyridine-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the nitro and carboxylic acid functional groups. These interactions may lead to the modulation of biological processes, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine and Pyrimidine Derivatives

| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|---|

| 5,6-Dimethyl-4-nitropyridine-2-carboxylic acid* | — | C₈H₈N₂O₄ | 4-NO₂, 5,6-CH₃, 2-COOH | 196.16 (calc.) | Nitro, carboxylic acid, methyl |

| 5-Hydroxy-6-nitropyridine-2-carboxylic acid | 341010-92-2 | C₆H₄N₂O₅ | 5-OH, 6-NO₂, 2-COOH | 184.11 | Nitro, carboxylic acid, hydroxyl |

| 4-Nitropyridine-2,6-dicarboxylic acid | 63897-10-9 | C₇H₄N₂O₆ | 4-NO₂, 2,6-COOH | 212.11 | Nitro, dicarboxylic acid |

| 2-Chloro-6-methylpyridine-4-carboxylic acid | 25462-85-5 | C₇H₆ClNO₂ | 2-Cl, 6-CH₃, 4-COOH | 171.58 | Chloro, methyl, carboxylic acid |

| 4,5,6-Trichloropyrimidine-2-carboxamide | — | C₅H₃Cl₃N₃O | 4,5,6-Cl, 2-CONH₂ | 222.46 (calc.) | Trichloro, carboxamide |

*Hypothetical data inferred from structural analogs.

Physicochemical and Reactivity Differences

- Acidity : The carboxylic acid group in this compound is likely more acidic than in 2-chloro-6-methylpyridine-4-carboxylic acid due to the electron-withdrawing nitro group at position 4, which stabilizes the deprotonated form. In contrast, 5-hydroxy-6-nitropyridine-2-carboxylic acid () exhibits even higher acidity due to the hydroxyl group’s inductive effects .

- Solubility: 4-Nitropyridine-2,6-dicarboxylic acid () has two carboxylic acid groups, enhancing water solubility compared to mono-carboxylic acid derivatives like the target compound .

- Reactivity : The chloro substituent in 2-chloro-6-methylpyridine-4-carboxylic acid () makes it prone to nucleophilic substitution, whereas the nitro group in the target compound may direct electrophilic attacks to specific ring positions .

Hazard Profiles

- 4-Nitropyridine-2,6-dicarboxylic acid () is classified as acutely toxic (oral, Category 4) and irritating to skin/eyes, suggesting nitro-pyridine derivatives require careful handling .

- 2-Chloro-6-methylpyridine-4-carboxylic acid () lacks explicit hazard data but shares structural similarities with chlorinated pharmaceuticals, which often require toxicity screening .

Biological Activity

5,6-Dimethyl-4-nitropyridine-2-carboxylic acid is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- Chemical Name : this compound

- CAS Number : 501357-46-6

- Molecular Formula : C9H10N2O4

- Molecular Weight : 198.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The nitro group in its structure may facilitate redox reactions, leading to the generation of reactive intermediates that can modulate cellular signaling pathways.

Biological Activities

-

Antimicrobial Activity

- Several studies have reported the antimicrobial properties of this compound against various bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

-

Anticancer Properties

- Research indicates that this compound exhibits cytotoxic effects on cancer cells. It has been shown to induce apoptosis in several cancer cell lines through the activation of caspase pathways.

-

Anti-inflammatory Effects

- The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in the context of chronic inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | |

| Anticancer | HeLa cells | 10 | |

| Anti-inflammatory | RAW 264.7 cells | 20 |

Case Studies

-

Antimicrobial Study :

In a study evaluating the antimicrobial efficacy against E. coli, this compound exhibited an IC50 value of 15 µM, demonstrating significant bactericidal activity. The study highlighted its potential as a lead compound for developing new antibiotics. -

Cancer Cell Apoptosis :

A recent investigation into its anticancer properties revealed that treatment with this compound at concentrations of 10 µM led to a marked increase in apoptosis in HeLa cells, as evidenced by increased caspase activity and DNA fragmentation assays. -

Inflammation Model :

In RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), treatment with the compound reduced the secretion of pro-inflammatory cytokines TNF-alpha and IL-6 by approximately 40% at an IC50 of 20 µM, suggesting its potential use in managing inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6-dimethyl-4-nitropyridine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nitration and carboxylation steps. For nitropyridine derivatives, nitration of dimethylpyridine precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) is common . Carboxylation may follow via Kolbe-Schmitt or directed ortho-metalation strategies. Solvent choice (e.g., DMF or THF) and temperature (25–60°C) critically affect regioselectivity and yield. For example, highlights anhydrous DMF as a solvent for stabilizing intermediates in analogous nitrofuran syntheses. Optimization should include monitoring by TLC and adjusting stoichiometry (e.g., 1.5 equivalents of nitrating agent) to minimize byproducts.

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify substituents via chemical shifts (e.g., nitro groups deshield adjacent protons; carboxylic acid protons appear broad at δ 10–13 ppm).

- IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns. provides a template for interpreting molecular weight (e.g., C₈H₈N₂O₄, MW 196.16) and fragmentation .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane with 1% acetic acid) can isolate the compound. notes that derivatives with nitro groups may require acid-stable stationary phases to prevent decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of the 5,6-dimethyl and 4-nitro groups influence the compound’s reactivity in further functionalization?

- Methodological Answer : The methyl groups induce steric hindrance, directing electrophilic attacks to the less hindered C-3 position. The nitro group’s electron-withdrawing effect deactivates the ring but can stabilize intermediates in nucleophilic substitution. Computational modeling (DFT) is recommended to map electron density and predict reaction sites. ’s analysis of chloro-nitro analogs provides a framework for such studies .

Q. What strategies resolve contradictory data in solubility and stability studies of this compound?

- Methodological Answer : Contradictions may arise from pH-dependent solubility (carboxylic acid deprotonation above pH 4) or hygroscopicity. Conduct stability tests under controlled humidity (e.g., 25°C/60% RH) using dynamic vapor sorption (DVS). Compare HPLC purity over time. ’s stability protocols for nitro-carboxylic acids suggest inert atmospheres (N₂) for storage to prevent degradation .

Q. How can computational methods predict the compound’s bioavailability or interaction with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to enzymes like nitroreductases. Pharmacokinetic parameters (logP, PSA) can be calculated using software like Schrödinger’s QikProp. ’s approach to pyrimidine carboxamides demonstrates the use of ADMET predictors for nitroaromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.